molecular formula C9H14O3 B13062011 1-Ethyl-4-oxo-cyclohexanecarboxylic acid

1-Ethyl-4-oxo-cyclohexanecarboxylic acid

Cat. No.: B13062011
M. Wt: 170.21 g/mol
InChI Key: SYXSXXVWZSWBJZ-UHFFFAOYSA-N
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Description

1-ethyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-4-oxocyclohexane-1-carboxylic acid can be synthesized through the reaction of 4-oxocyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product . The process may involve heating the reactants under reflux conditions and using a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of 1-ethyl-4-oxocyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization may be employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-ethyl-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-4-oxocyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-oxocyclohexanecarboxylic acid: A closely related compound with similar chemical properties.

    Ethyl 4-oxocyclohexanecarboxylate: An ester derivative with distinct applications and properties.

    Cyclohexanecarboxylic acid: Another related compound with a simpler structure.

Uniqueness

1-ethyl-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the cyclohexane ring.

Properties

IUPAC Name

1-ethyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSXXVWZSWBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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